molecular formula C11H7N3 B2884431 4-(Pyrazin-2-yl)benzonitrile CAS No. 143526-42-5

4-(Pyrazin-2-yl)benzonitrile

Cat. No.: B2884431
CAS No.: 143526-42-5
M. Wt: 181.198
InChI Key: FRPTVBMFZHOJAC-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)benzonitrile is a versatile chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a benzonitrile moiety linked to a pyrazine ring, is of significant interest in the development of kinase inhibitors . This compound serves as a core building block for synthesizing more complex molecules, particularly those targeting protein kinases like Casein Kinase 2 (CSNK2A) . Research into CSNK2A inhibitors is a prominent area of study due to its role in cell signaling, with dysregulation implicated in various pathologies, including cancer and viral infections . Inhibitors based on the pyrazine core have shown potential as antiviral agents, with studies indicating that selective inhibition can block the replication of β-coronaviruses . The molecular framework of this compound allows for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity over other kinases such as PIM3 . Applications: This compound is utilized in pharmaceutical R&D for the design and synthesis of potential therapeutic agents. Its primary application is in the exploration of new ATP-competitive kinase inhibitors . Note: This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazin-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPTVBMFZHOJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Pyrazin 2 Yl Benzonitrile and Analogues

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Benzonitrile-Pyrazine Systems

The direct linkage of the pyrazine (B50134) and benzonitrile (B105546) rings is a critical step in the synthesis of the target compound. Modern catalysis provides several efficient methods to achieve this.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds between aryl systems. rsc.org The Suzuki and Sonogashira reactions are particularly prominent in the synthesis of aryl-pyrazines and their analogues.

The Suzuki reaction is a highly effective method for synthesizing 4-(Pyrazin-2-yl)benzonitrile. This reaction typically involves the coupling of a pyrazinyl halide or triflate with an arylboronic acid. rsc.org For the target molecule, the reaction would couple a 2-halopyrazine (e.g., 2-chloropyrazine) with 4-cyanophenylboronic acid. chemicalbook.comscbt.com The reaction is valued for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron-based reagents. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling

Component Example Reagent/Condition Purpose
Pyrazine Substrate 2-Chloropyrazine Electrophilic partner
Boron Reagent 4-Cyanophenylboronic Acid Nucleophilic partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates oxidative addition and reductive elimination
Base K₂CO₃, K₃PO₄ Activates the boronic acid
Solvent 1,4-Dioxane, Toluene, DMF Solubilizes reactants and catalyst

| Temperature | 80-120 °C | Provides energy for reaction activation |

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While not used to form this compound directly, it is invaluable for creating important analogues containing an alkyne linker. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. organic-chemistry.orgmdpi.com For instance, coupling 2-chloropyrazine with 4-ethynylbenzonitrile would yield 4-((pyrazin-2-yl)ethynyl)benzonitrile, a structurally related analogue. The versatility of this reaction has been demonstrated in the synthesis of various complex molecules and materials. libretexts.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly efficient route to complex molecules. mdpi.com While a specific MCR for this compound is not prominently documented, MCR strategies are widely used to construct substituted pyrazole (B372694) and pyrazine rings, which are key components of potential analogues. nih.govbeilstein-journals.orgnih.gov For example, the synthesis of highly substituted pyrazoles can be achieved through the condensation of hydrazines, β-ketoesters, and aldehydes. beilstein-journals.orgsemanticscholar.org These approaches allow for the rapid generation of molecular diversity from simple precursors, making them attractive for building libraries of pyrazinylbenzonitrile analogues for further study.

The formation of the pyrazine ring itself is a fundamental aspect of synthesizing these frameworks. Cyclization reactions are the most common methods for constructing the heterocyclic core. A classic and biomimetically inspired approach involves the homodimerization of α-amino aldehydes followed by air oxidation to form 2,5-disubstituted pyrazines. mdpi.com Other strategies involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. More advanced methods include cascade cyclizations catalyzed by transition metals like copper or gold. nih.govrsc.org For instance, pyrido[1,2-a]pyrazine derivatives can be accessed through a (4 + 2) cyclization between pyridinium 1,4-zwitterions and 1-sulfonyl-1,2,3-triazoles. nih.gov These methods provide access to the core pyrazine structure, which can then be further functionalized or coupled to the benzonitrile moiety.

Precursor Design and Derivatization Approaches for this compound Frameworks

The successful synthesis of the target compound and its analogues depends critically on the availability and strategic design of key precursors and intermediates.

The primary precursors for the Suzuki synthesis of this compound are a halogenated pyrazine and a functionalized benzonitrile.

2-Chloropyrazine : This key electrophilic intermediate can be synthesized through several routes. A common industrial method is the direct vapor-phase chlorination of pyrazine at elevated temperatures (150-600 °C). google.com Another laboratory-scale preparation involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide, which can then be further transformed. mdpi.com

4-Cyanophenylboronic Acid : This nucleophilic coupling partner is a crucial intermediate. organoborons.com One synthetic route involves the reaction of 4-bromobenzonitrile with n-butyllithium at low temperatures (-70 °C) followed by quenching with triisopropyl borate and subsequent acidic workup. guidechem.com Another approach is the palladium-catalyzed borylation of aryl triflates, such as 4-cyanophenyl trifluoromethanesulfonate, with a boron source like diisopropylaminoborane. chemicalbook.com

Table 2: Synthesis of Key Precursors

Precursor Starting Material(s) Key Reagents Typical Yield
2-Chloropyrazine Pyrazine, Chlorine Heat (vapor phase) Good

| 4-Cyanophenylboronic Acid | 4-Bromobenzonitrile | n-BuLi, B(O-iPr)₃, HCl | ~70% |

The ability to introduce or modify functional groups on either the pyrazine or benzonitrile rings allows for the creation of a wide array of analogues with tailored properties.

Pyrazine Moiety : The electron-deficient nature of the pyrazine ring influences its reactivity. researchgate.net Functionalization can be achieved through various methods. C-H functionalization, catalyzed by metals like iron or palladium, allows for the direct coupling of organoboron agents or aryl halides to the pyrazine ring, often addressing challenges related to the cross-coupling of electron-poor heteroarenes. nih.gov The use of N-oxide intermediates is another powerful strategy; the N-oxide activates the ring, facilitating nucleophilic substitution or rearrangement reactions to install substituents. mdpi.comnih.gov Regio- and chemoselective metallation using strong bases can also create specific sites for functionalization. nih.gov

Benzonitrile Moiety : The benzonitrile unit offers multiple sites for modification. The nitrile group (-CN) itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine. nbinno.com The aromatic ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group directs incoming electrophiles to the meta position. researchgate.net For ortho-functionalization, directed C-H activation strategies can be employed. For example, using a surrogate directing group like a pivalophenone N-H imine allows for cobalt-catalyzed ortho-alkylation or arylation, with the imine group later being converted back to a nitrile. rsc.org

Catalytic Systems and Reaction Optimization in Pyrazinylbenzonitrile Synthesis

The synthesis of this compound and its analogues is predominantly achieved through cross-coupling reactions, which allow for the precise formation of a carbon-carbon bond between a pyrazine ring and a benzonitrile moiety. The efficiency and selectivity of these reactions are highly dependent on the catalytic system employed. Optimization of reaction parameters such as the catalyst, ligands, base, solvent, and temperature is crucial for maximizing yield and minimizing side products.

Metal-catalyzed cross-coupling reactions represent the most robust and widely utilized methods for the synthesis of aryl-substituted pyrazines. nih.gov Palladium-based catalysts are particularly prominent, facilitating several types of coupling reactions, including the Suzuki-Miyaura and Stille couplings. nih.govrsc.org These methods offer a high tolerance for a wide variety of functional groups, making them suitable for complex molecule synthesis. rsc.org

The general approach involves the reaction of a pyrazine derivative bearing a leaving group (e.g., a halogen) with a benzonitrile derivative containing a reactive organometallic species, or vice versa.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine, with 4-cyanophenylboronic acid or its esters. The choice of catalyst, often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base is critical for the reaction's success. The electron-deficient nature of the pyrazine ring can facilitate the oxidative addition step of the catalytic cycle. nih.gov

Stille Coupling: The Stille reaction provides an alternative pathway, coupling a halobenzonitrile (e.g., 4-bromobenzonitrile) with an organostannane derivative of pyrazine, such as 2-(tributylstannyl)pyrazine. rsc.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.org Homocoupling of the organostannane reagent is a common side reaction that can be suppressed by optimizing the order of reagent addition. rsc.org

The optimization of these catalytic systems involves screening various components to achieve the highest yield and purity. Below are representative tables outlining typical conditions for these transformations based on established methodologies for N-heterocycles.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of this compound

ParameterConditionNotes
Pyrazine Substrate2-Chloropyrazine or 2-BromopyrazineBromo derivatives are often more reactive than chloro derivatives.
Benzonitrile Substrate4-Cyanophenylboronic acidCommercially available.
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%.
LigandPPh₃, XPhos, SPhosOften incorporated into the catalyst or added separately. Bulky phosphine ligands can improve efficiency.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential for the transmetalation step.
Solvent1,4-Dioxane, Toluene, DMFAnhydrous conditions are typically required.
Temperature80-120 °CReaction is usually performed under reflux.

Table 2: Typical Reaction Conditions for Stille Synthesis of this compound

ParameterConditionNotes
Pyrazine Substrate2-(Tributylstannyl)pyrazineRequires prior synthesis.
Benzonitrile Substrate4-Bromobenzonitrile or 4-IodobenzonitrileIodo derivatives are generally more reactive.
CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Palladium(0) or Palladium(II) precursors can be used.
LigandPPh₃Triphenylphosphine is a common choice.
SolventToluene, DMF, THFAnhydrous and deoxygenated solvents are crucial.
Temperature90-110 °CReaction is typically heated under an inert atmosphere (N₂ or Ar).

In response to the growing need for sustainable chemical synthesis, efforts have been directed toward developing alternatives to traditional metal-catalyzed processes, focusing on organocatalysis and other green chemistry principles.

Organocatalysis: Transition-metal-free C-H arylation represents a significant advance in biaryl synthesis. Research has demonstrated that certain N,N-based compounds can serve as effective organocatalysts. For instance, 2,3-bis-(2-pyridyl)pyrazine has been identified as a potent organocatalyst for the direct cross-coupling of aryl halides with unactivated arenes. This process operates via a proposed single electron transfer (SET) mechanism, where an aryl radical anion intermediate is formed in situ, obviating the need for a transition metal. This approach offers the advantages of lower cost and reduced metal contamination in the final product.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. This method uses light energy to drive chemical reactions, often under mild conditions. Dicyanopyrazine (DPZ) derivatives themselves have been investigated as tunable, metal-free organophotocatalysts. These molecules can initiate transformations through either single electron transfer (SET) or energy transfer (EnT) pathways, offering a high degree of control and functional group tolerance. The application of photoredox catalysis to the C-H functionalization of pyrazines provides a promising avenue for the synthesis of this compound.

Green Chemistry Approaches: Several strategies are being implemented to make conventional cross-coupling reactions more environmentally benign:

Greener Solvents: The use of hazardous organic solvents like DMF and toluene is a major environmental concern. Research into nickel-catalyzed Suzuki-Miyaura couplings has shown high efficacy in greener solvents such as 2-Me-THF and tert-amyl alcohol. wikipedia.orgmdpi.com The use of water as a reaction medium is also a key goal of green chemistry. dntb.gov.ua

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. It has been successfully applied to various heterocyclic syntheses, offering higher yields and cleaner reaction profiles compared to conventional heating. dntb.gov.ua

Alternative Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Nickel, being more earth-abundant and less expensive, is an attractive alternative. Nickel-based catalyst systems, such as NiCl₂(PCy₃)₂, have proven effective for Suzuki-Miyaura couplings of heteroaryl halides. wikipedia.orgmdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms of the synthetic transformations used to produce this compound is fundamental for reaction optimization and the development of new catalysts. The most common synthetic routes rely on palladium-catalyzed cross-coupling reactions, whose mechanisms have been studied extensively.

The catalytic cycle for both Suzuki-Miyaura and Stille couplings is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the halo-heteroarene (e.g., 2-chloropyrazine) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. youtube.com For electron-deficient heteroaromatics like pyrazine, the mechanism of this step can differ from that of simple halobenzenes. Mechanistic studies suggest that for 2-halopyridines, and by extension 2-halopyrazines, the oxidative addition may proceed via a more polar, SNAr-type or nucleophilic displacement mechanism rather than a concerted three-centered insertion. researchgate.net The presence of the ring nitrogen atoms stabilizes the transition state of this nucleophilic pathway, facilitating the reaction. chemrxiv.org

Transmetalation: In this step, the organic group from the organometallic reagent (the 4-cyanophenyl group from the organoboron compound in a Suzuki reaction, or the pyrazinyl group from the organostannane in a Stille reaction) is transferred to the palladium(II) center, displacing the halide. nih.gov In the Suzuki-Miyaura reaction, this step is base-assisted. The base activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the aryl group to the palladium catalyst.

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the pyrazinyl and 4-cyanophenyl moieties) coupled on the palladium(II) center are eliminated to form the desired C-C bond of this compound. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center.

The electron-deficient character of the pyrazine ring plays a crucial role throughout the catalytic cycle. It not only facilitates the initial oxidative addition but also influences the stability of the organopalladium intermediates and the rate of reductive elimination. Understanding these electronic effects is key to selecting appropriate ligands and reaction conditions to prevent side reactions, such as dehalogenation or homocoupling, and to ensure an efficient synthesis. mdpi.com

Computational and Theoretical Investigations of 4 Pyrazin 2 Yl Benzonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for 4-(Pyrazin-2-yl)benzonitrile are typically performed using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) to accurately model its properties. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The optimized structure of this compound is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. However, a slight dihedral twist between the pyrazine (B50134) and benzonitrile (B105546) rings is anticipated to minimize steric repulsion between adjacent hydrogen atoms. This twist angle is a critical parameter determining the extent of π-conjugation between the two rings. Theoretical studies on similar bi-aryl systems often show that the ground state is not perfectly planar. researchgate.net

Table 1: Selected Optimized Geometric Parameters for this compound (Predicted)
ParameterBond/AngleCalculated Value
Bond Length (Å)C≡N (Nitrile)~1.15 Å
Bond Length (Å)C-C (Inter-ring)~1.48 Å
Bond Length (Å)C-C (Benzene Ring)~1.39 - 1.40 Å
Bond Length (Å)C-N (Pyrazine Ring)~1.33 - 1.34 Å
Bond Angle (°)Benzene-C≡N~179°
Dihedral Angle (°)Pyrazine-Benzene~10° - 20°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. libretexts.orgyoutube.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. youtube.com A smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net

In this compound, the HOMO is predicted to be predominantly localized on the electron-rich pyrazine ring, which acts as the electron-donating moiety. Conversely, the LUMO is expected to be centered on the electron-withdrawing benzonitrile ring, particularly around the cyano group. This spatial separation of FMOs is characteristic of a donor-acceptor system and is crucial for its potential applications in optoelectronics.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound
PropertyCalculated Value (eV)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. It illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP map is expected to show concentrated negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the nitrile group. These regions, rich in electron density due to lone pairs, represent the most likely sites for electrophilic interactions. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the aromatic rings, indicating them as sites for nucleophilic attack. This charge landscape is critical for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to simulate and interpret spectroscopic data, providing a direct link between a molecule's structure and its spectral features.

Theoretical calculations of vibrational frequencies using DFT can predict the Fourier-Transform Infrared (FTIR) spectrum of a molecule. By analyzing the computed vibrational modes, specific absorption bands can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. mdpi.com

For this compound, several characteristic vibrational modes are predicted. The most distinct is the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, intense band in the 2230-2240 cm⁻¹ region. Other significant predicted absorptions include aromatic C-H stretching above 3000 cm⁻¹, and a series of C=C and C=N ring stretching vibrations within the 1400-1600 cm⁻¹ range, characteristic of the pyrazine and benzene (B151609) rings. mdpi.comnih.gov

Table 3: Predicted Major Vibrational Frequencies for this compound
Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3050-3100Aromatic C-H Stretching
~2235C≡N Nitrile Stretching
~1580-1600Aromatic C=C Ring Stretching
~1400-1500Aromatic C=N/C=C Ring Stretching
~1100-1200In-plane C-H Bending
~800-900Out-of-plane C-H Bending

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectra of molecules. sciencepg.comqu.edu.qa This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The simulated UV-Vis spectrum of this compound is expected to be dominated by intense π → π* transitions, which are characteristic of conjugated aromatic systems. The primary absorption band, corresponding to the HOMO→LUMO transition, is predicted to occur in the near-UV region. The precise wavelength of maximum absorption (λmax) is influenced by the degree of conjugation and the electronic nature of the constituent rings. researchgate.net Computational studies on similar molecules help in assigning the nature of these electronic transitions. sciencepg.com

Table 4: Predicted Electronic Absorption Properties for this compound
Calculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
~290-310> 0.4HOMO → LUMO (π → π)
~250-270> 0.2HOMO-1 → LUMO / HOMO → LUMO+1 (π → π)

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Photophysical Properties and Optoelectronic Characterization

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Oxidation/Reduction Potentials

Cyclic voltammetry is a key technique to probe the electrochemical behavior of 4-(Pyrazin-2-yl)benzonitrile, providing insights into its oxidation and reduction potentials. The electron-withdrawing nature of both the pyrazine (B50134) ring and the nitrile group suggests that the compound is more readily reduced than oxidized.

Studies on similar pyrazine derivatives have shown that the reduction potentials are influenced by the nature and number of substituents on the pyrazine ring. researchgate.netdtu.dk Electron-withdrawing groups tend to shift the redox potential to more positive values, making the compound easier to reduce. dtu.dk Conversely, electron-donating groups decrease the reduction potential. dtu.dk For this compound, the pyrazine core acts as the primary electron acceptor. The reduction process typically involves the transfer of electrons to the pyrazine ring, forming a radical anion. The stability and potential at which this occurs are key parameters in determining its suitability for various applications.

While specific cyclic voltammetry data for this compound is not extensively reported in publicly available literature, data for related compounds can provide valuable estimates. For instance, pyrazine itself undergoes a two-electron reduction to 1,4-dihydropyrazine. dtu.dk The presence of the electron-withdrawing benzonitrile (B105546) group is expected to facilitate this reduction, resulting in a less negative reduction potential compared to unsubstituted pyrazine.

Table 1: Representative Redox Potentials of Related Pyrazine Derivatives

Compound Oxidation Potential (V) Reduction Potential (V) Reference
Pyrazine - -1.8 to -2.1 (pH dependent) dtu.dk

Note: The data in this table is illustrative and based on related compounds. The exact potentials for this compound may vary.

Relationship between Redox Potentials and Photophysical Properties

The redox potentials of this compound are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The oxidation potential is correlated with the HOMO level, while the reduction potential is related to the LUMO level. These frontier orbital energies, in turn, govern the photophysical properties of the molecule, such as its absorption and emission wavelengths.

A lower (more negative) reduction potential indicates a lower LUMO energy level. In donor-acceptor systems, a lower LUMO energy on the acceptor moiety (the pyrazine ring in this case) can lead to a smaller HOMO-LUMO gap, resulting in a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-deficient pyrazine ring contributes to a relatively low-lying LUMO. The benzonitrile group further enhances this effect. The relationship between the electrochemical and photophysical properties can be leveraged to design molecules with specific absorption and emission characteristics by tuning the redox potentials through chemical modification.

Environmental and Structural Effects on Photophysical Performance

The photophysical behavior of this compound is highly sensitive to its surrounding environment and to modifications of its chemical structure. These external and internal factors can be used to fine-tune its performance for specific applications.

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Push-pull molecules, featuring an electron-donating group connected to an electron-accepting group, often exhibit strong solvatochromism. While this compound does not have a strong electron-donating group, the phenyl ring can act as a weak donor, and the pyrazine-benzonitrile system is a strong acceptor. This can lead to an intramolecular charge transfer (ICT) character in the excited state.

In polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. Studies on pyrazine-based dyes have demonstrated positive fluorescence solvatochromism, where the emission maxima shift to longer wavelengths with increasing solvent polarity. nih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Pyrazine-based luminogens have been shown to exhibit AIE characteristics. The attachment of phenyl rings to a pyrazine core can induce AEE (Aggregation-Enhanced Emission) by restricting intramolecular rotations.

Influence of Substituents and Structural Modifications on Photophysical Tunability

The photophysical properties of this compound can be systematically tuned by introducing different substituent groups on either the pyrazine or the phenyl ring.

Electron-donating groups (e.g., methoxy, amino) on the phenyl ring would enhance the push-pull character of the molecule, leading to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. This would also likely increase the solvatochromic effect.

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring would further decrease the HOMO energy level, potentially leading to a blue-shift in the spectra unless they also significantly lower the LUMO. On the pyrazine ring, additional electron-withdrawing groups would lower the LUMO energy, causing a red-shift.

Structural modifications that increase the conjugation length, such as introducing vinylene or ethynylene spacers between the pyrazine and benzonitrile moieties, would also lead to a bathochromic (red) shift in the absorption and emission wavelengths.

Table 2: Predicted Effects of Substituents on the Photophysical Properties of this compound

Substituent Position Substituent Type Predicted Effect on Absorption/Emission
Phenyl ring Electron-donating Red-shift
Phenyl ring Electron-withdrawing Blue-shift or minor shift
Pyrazine ring Electron-donating Blue-shift

pH-Dependent Photophysical Responses and Acidochromism

The presence of two nitrogen atoms in the pyrazine ring of this compound makes its photophysical properties susceptible to changes in pH. This phenomenon, known as acidochromism , arises from the protonation of the nitrogen atoms in acidic media.

Protonation of the pyrazine nitrogen atoms increases their electron-withdrawing ability. This can lead to significant changes in the electronic structure and, consequently, the absorption and fluorescence spectra. Studies on related nitrogen-containing heterocyclic compounds, such as phenazines, have shown that protonation can cause a quenching of fluorescence or a shift in the emission wavelength.

In acidic solutions, the lone pair of electrons on the nitrogen atoms becomes involved in bonding with a proton, which can alter the energy levels of the molecular orbitals. This often results in a blue-shift (hypsochromic shift) of the absorption and emission bands as the energy required for electronic transitions increases. The extent of this shift and the pKa values associated with the protonation events are important parameters for potential applications in pH sensing. The nitrile group, being a weak base, is less likely to be protonated under typical acidic conditions compared to the pyrazine nitrogens.

Interactions with Biological Macromolecules and Biological Activity Studies Academic Research Focus

Ligand-Biomolecule Interaction Studies (e.g., DNA binding, protein interactions)

The ability of a compound to bind to DNA is a critical factor in its potential as an anticancer agent. Research on derivatives of 4-(Pyrazin-2-yl)benzonitrile has shown significant interactions with DNA, suggesting mechanisms that could interfere with cancer cell replication.

Spectroscopic techniques are vital for elucidating the nature of the binding between a small molecule and a macromolecule like DNA. Studies on a thiazole-hydrazine derivative of this compound, specifically 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile (PyztbH), and its metal complexes have utilized UV-Vis absorption and fluorescence spectroscopy to probe DNA interactions. rsc.org

In UV-Vis titration studies, the addition of calf thymus DNA (CT-DNA) to a solution of the compound typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength). These changes are indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. rsc.org

Fluorescence quenching is another powerful tool used to study these interactions. semanticscholar.orgnih.gov When a compound is fluorescent, its emission intensity can be quenched or reduced upon binding to DNA. The extent of this quenching can be analyzed using the Stern-Volmer equation to determine quenching constants. For the PyztbH ligand and its metal complexes, both the binding constant (kb) and the Stern–Volmer dynamic quenching constant (KSV) were found to be in the order of 104, further supporting a strong, intercalative binding mode with CT-DNA. rsc.org

To complement experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and visualize the binding of ligands to their macromolecular targets at an atomic level. semanticscholar.orgmdpi.com

Molecular docking studies performed on the PyztbH derivative revealed that the ligand fits well into the active sites of DNA. rsc.org These simulations help to identify the specific grooves (major or minor) where the compound prefers to bind and the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-DNA complex. The molecular docking study indicated that the PyztbH ligand and some of its metal complexes have a high binding affinity for DNA. rsc.org

Molecular dynamics simulations can further refine these models by simulating the movement of the atoms in the complex over time, providing insights into the stability of the binding and any conformational changes that may occur in either the ligand or the biomolecule upon interaction. nih.govdiva-portal.org

In Vitro Studies on Biological Systems

Following the confirmation of biomolecular interaction, the biological effects of these compounds are evaluated in vitro using cellular and microbial models.

The pyrazine (B50134) ring is a core component of pyrazinamide, a first-line medication for tuberculosis. This has prompted research into other pyrazine-containing compounds for antitubercular activity. researchgate.net While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. A study on substituted N-(pyrazin-2-yl)benzenesulfonamides, which are analogs where the nitrile group is replaced by a sulfonamide linker, identified two compounds with good activity against Mycobacterium tuberculosis H37Rv. researchgate.net The compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, both exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. researchgate.net This highlights the potential of the N-(pyrazin-2-yl)benzene scaffold in developing new antitubercular agents.

The DNA-binding properties of this compound derivatives suggest potential for anticancer applications. The cytotoxicity of the PyztbH ligand and its metal complexes has been assessed against a variety of human cancer cell lines. rsc.org The thiazole–pyrazine ligand itself showed some cytotoxicity, but its metal derivatives demonstrated significantly higher potency. rsc.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cell lines. For example, the zinc complex [Zn(Pyztb)2] and the copper complex [Cu(Pyztb)(N3)(MeOH)] showed potent activity across multiple cell lines with IC50 values in the low micromolar range. rsc.org

The table below summarizes the reported IC50 values for two of the more active metal complexes derived from the this compound scaffold. rsc.org

Cancer Cell LineTissue of Origin[Zn(Pyztb)₂] IC₅₀ (µM)[Cu(Pyztb)(N₃)(MeOH)] IC₅₀ (µM)
U-937Histiocytic Lymphoma1.51.0
HepG2Hepatic Carcinoma8.015.0
U2OSOsteosarcoma21.010.0
HeLaCervical Epithelium12.012.0
A549Lung Carcinoma15.015.0

Understanding the mechanism by which a compound exerts its biological effect is a crucial aspect of academic research. For the cytotoxic derivatives of this compound, studies have begun to unravel their mechanisms of cell death. Research on the PyztbH-derived metal complexes indicated that the more cytotoxic zinc and copper complexes induce cell death through a necroptotic pathway, while other related complexes follow an apoptotic pathway. rsc.org

Furthermore, the pyrazine scaffold is a known pharmacophore in kinase inhibitors. nih.gov Research on a closely related analog, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, identified it as a potent inhibitor of Casein Kinase 2 (CSNK2A), an enzyme implicated in various pathologies including cancer and viral infections. nih.govnih.gov This suggests that enzyme inhibition is a plausible mechanism of action for this compound derivatives. The ability of such compounds to fit into the ATP-binding pocket of kinases can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov

For the antitubercular N-(pyrazin-2-yl)benzenesulfonamide analogs, docking studies suggested that their mechanism of action involves the inhibition of the folate pathway, a critical metabolic pathway in M. tuberculosis. researchgate.net

Structure-Activity Relationship (SAR) Studies in Pyrazinylbenzonitrile Derivatives

General principles from related classes of compounds, such as pyrazine-based kinase inhibitors, suggest that the electronic and steric properties of substituents on both the pyrazine and the phenyl rings are critical for target interaction and biological activity. However, without direct experimental data from studies on this compound derivatives, any discussion on its SAR would be speculative.

Therefore, the generation of a detailed analysis and data tables as requested is not possible at this time due to the absence of specific research on the structure-activity relationships of this compound derivatives in the reviewed scientific literature. Further targeted research synthesizing and evaluating a library of analogues of this compound would be required to elucidate these relationships.

Applications in Advanced Materials and Device Physics

Organic Light-Emitting Diodes (OLEDs) and Emitters

In the realm of OLEDs, the quest for highly efficient and stable emitters is paramount. The pyrazine (B50134) and benzonitrile (B105546) moieties are known to be effective electron-accepting units in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs.

The design of efficient TADF emitters based on the 4-(Pyrazin-2-yl)benzonitrile core involves the strategic attachment of electron-donating groups. This donor-acceptor (D-A) architecture is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF. The pyrazine-benzonitrile unit acts as a strong acceptor, which, when paired with suitable donors, can lead to a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation minimizes the exchange energy, thereby reducing ΔEST and facilitating the reverse intersystem crossing (RISC) process from the triplet to the singlet state.

A hypothetical high-efficiency green TADF emitter, DPz-PBN , could be designed by attaching a strong donor like 10-phenyl-10H-phenoxazine to the this compound acceptor. The expected properties are summarized in the table below, drawing parallels from established pyrazine-based emitters.

EmitterDonor MoietyAcceptor MoietyPredicted Emission ColorPredicted ΔEST (eV)Predicted PLQY (%)Predicted Max. EQE (%)
DPz-PBN 10-phenyl-10H-phenoxazineThis compoundGreen< 0.2> 90> 20

This is a hypothetical projection based on structure-property relationships of similar compounds.

Device lifetime is a critical factor for the commercial viability of OLEDs. The degradation of TADF emitters can be a significant contributor to the limited operational stability of devices. Strategies to extend the lifetime of OLEDs incorporating pyrazine-benzonitrile-based emitters focus on enhancing the intrinsic stability of the molecule and optimizing the device architecture.

One approach is to introduce bulky side groups to the donor or acceptor moieties. This can prevent intermolecular interactions such as π-π stacking, which can lead to the formation of non-emissive aggregates and exciton (B1674681) quenching, ultimately improving the morphological stability of the emissive layer.

Another strategy involves the design of sensitizers that can extend the device lifetime. TADF materials can be used as sensitizers to transfer energy to a fluorescent emitter. By designing the TADF sensitizer (B1316253) with specific blocking groups, Dexter energy transfer can be controlled, leading to improved external quantum efficiency and a longer device lifetime. rsc.org For pyrazine-benzonitrile based emitters, this could involve designing a system where the pyrazine-benzonitrile core is part of a sensitizer that efficiently transfers energy to a stable fluorescent dopant.

Furthermore, ensuring balanced charge injection and transport within the OLED is crucial for preventing the accumulation of charges and the formation of unstable radical ions, which are known to accelerate material degradation. This can be achieved by carefully selecting the host and charge transport layer materials to match the energy levels of the this compound-based emitter.

The fabrication of OLEDs is a multi-step process typically carried out in a high-vacuum environment using thermal evaporation to deposit the various organic and metallic layers. A typical device structure would consist of:

Substrate: Indium Tin Oxide (ITO) coated glass, which serves as the transparent anode.

Hole Injection Layer (HIL): To facilitate the injection of holes from the anode.

Hole Transport Layer (HTL): To transport holes to the emissive layer.

Emissive Layer (EML): Comprising the this compound-based emitter doped into a suitable host material.

Electron Transport Layer (ETL): To transport electrons to the emissive layer.

Electron Injection Layer (EIL): To facilitate the injection of electrons from the cathode.

Cathode: A low work function metal, such as aluminum (Al) or a lithium fluoride (B91410) (LiF)/Al bilayer.

The performance of such a device is evaluated based on several key parameters. For a hypothetical green OLED using a DPz-PBN emitter, the expected performance is detailed in the interactive table below.

ParameterValue
Maximum External Quantum Efficiency (EQE)> 20%
Maximum Current Efficiency> 60 cd/A
Maximum Power Efficiency> 50 lm/W
Emission Peak (λEL)~520 nm
Commission Internationale de l'Éclairage (CIE) coordinates (x, y)(~0.35, 0.60)
Turn-on Voltage< 3.0 V

These are projected performance metrics based on high-efficiency green TADF OLEDs with similar acceptor cores.

The electroluminescence spectrum would show a characteristic green emission, and the current density-voltage-luminance (J-V-L) characteristics would be analyzed to determine the device's efficiency and operating voltage.

Organic Semiconductors and Charge Transport Materials

The electron-deficient nature of the pyrazine and benzonitrile rings also makes this compound a promising candidate for use in n-type organic semiconductors. These materials are essential for the fabrication of various organic electronic devices, including OTFTs, which are the building blocks of flexible displays, sensors, and integrated circuits. nih.gov

The charge transport properties of organic semiconductors are intrinsically linked to their molecular structure and solid-state packing. For a this compound derivative to function as an efficient n-type semiconductor, it should possess a low-lying LUMO energy level to facilitate electron injection and transport. The introduction of strong electron-withdrawing groups can further lower the LUMO level.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the electronic properties of new materials. For pyrazinylbenzonitrile derivatives, DFT calculations would likely show that the LUMO is predominantly localized on the pyrazine and benzonitrile fragments, which is conducive to electron transport. The electron mobility of these materials in a thin film is highly dependent on the degree of intermolecular orbital overlap, which is influenced by the molecular packing in the solid state.

Research on related pyrazine-containing oligomers has demonstrated that they can exhibit n-type behavior in FET devices. rsc.org While specific experimental data on the charge mobility of this compound is scarce, studies on analogous systems provide valuable insights. For example, the substitution of different functional groups on the pyrazine ring can modulate the charge transport characteristics from p-type to n-type.

The table below presents a comparative analysis of the predicted electronic properties of this compound and a hypothetical derivative, F-PzBN , where a fluorine atom is added to the pyrazine ring to enhance its electron-accepting character.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Charge Transport Type
This compound-6.5-3.23.3n-type
F-PzBN -6.7-3.53.2Enhanced n-type

These values are estimations based on DFT calculations of similar aromatic nitrogen-containing heterocyclic compounds.

The fabrication of OTFTs involves the deposition of a series of thin films onto a substrate. A common device architecture is the bottom-gate, top-contact configuration. The fabrication process would typically involve the following steps:

Gate Electrode Deposition: A conductive material, such as a heavily doped silicon wafer or a patterned metal layer, is used as the gate electrode.

Dielectric Layer Formation: A thin layer of an insulating material, like silicon dioxide (SiO2) or a polymer dielectric, is deposited on top of the gate.

Organic Semiconductor Deposition: A thin film of the this compound derivative is deposited onto the dielectric layer. This can be done through vacuum thermal evaporation or solution-based techniques like spin-coating or printing. rsc.org

Source and Drain Electrode Deposition: Finally, source and drain electrodes, typically made of gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask.

The performance of the resulting OTFT is characterized by its field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth). For an OTFT based on a F-PzBN semiconductor, the expected performance characteristics are summarized below.

ParameterExpected Value
Field-Effect Mobility (μ)> 0.1 cm²/Vs
On/Off Current Ratio> 105
Threshold Voltage (Vth)< 10 V

These are projected performance metrics for an n-type OTFT based on a functionalized pyrazine derivative.

The development of high-performance n-type organic semiconductors remains a challenge, and the exploration of materials like this compound and its derivatives could pave the way for the realization of complementary logic circuits, which require both p-type and n-type transistors.

Chemo/Biosensors and Probes (Mechanism-focused)

The unique electronic properties of the this compound scaffold, which combines an electron-deficient pyrazine ring with a benzonitrile group, make it a valuable component in the design of advanced chemo/biosensors and probes. The nitrogen atoms of the pyrazine ring and the nitrile group can act as effective coordination sites for analytes, particularly metal ions. This interaction can induce significant changes in the molecule's photophysical properties, leading to observable colorimetric (chromogenic) or fluorescence (fluorogenic) responses.

Chromogenic and Fluorogenic Sensing Mechanisms (e.g., protonation-induced shifts, metal ion sensing)

The sensing capability of probes derived from or incorporating the this compound framework is rooted in several photophysical mechanisms that are triggered upon interaction with an analyte. These mechanisms translate a molecular recognition event into a measurable optical signal.

Protonation-Induced Shifts: The nitrogen atoms in the pyrazine ring are basic and can be protonated in acidic conditions. This protonation alters the electronic distribution within the molecule, affecting its absorption and emission spectra. The emission of nanoaggregates of similar compounds can be pH-sensitive, where fluorescence is quenched upon protonation of the heterocyclic units. nih.gov This effect can be harnessed to create pH sensors.

Metal Ion Sensing: Metal ion detection is a primary application for sensors based on N-heterocyclic ligands. mdpi.com The pyrazine and nitrile moieties can act as binding sites for various metal ions, leading to distinct optical responses through several mechanisms:

Intramolecular Charge Transfer (ICT): In many sensor molecules, an electron-donating part is linked to an electron-accepting part. The pyrazine-benzonitrile structure is inherently electron-deficient (acceptor). When linked to a suitable donor group, an ICT state can be established. Upon binding a metal ion, the electron-accepting nature of the ligand can be enhanced, or the donor's ability can be altered, leading to a shift in the ICT band and a change in color or fluorescence. mdpi.comchemisgroup.us

Chelation-Enhanced Fluorescence (CHEF): In some designs, the ligand itself is weakly fluorescent due to processes like photoinduced electron transfer (PET) that quench the excited state. When the ligand coordinates with a metal ion, this quenching pathway can be blocked, leading to a significant increase in fluorescence intensity (a "turn-on" response). chemisgroup.us

Fluorescence Quenching: Conversely, binding to certain metal ions, particularly heavy or paramagnetic ones like Cu²⁺ or Fe³⁺, can quench fluorescence. wu.ac.thchemrxiv.org This "turn-off" mechanism can occur through energy or electron transfer from the excited fluorophore to the metal ion. wu.ac.thchemrxiv.org

Metal-to-Ligand Charge Transfer (MLCT): Coordination with specific transition metals can introduce new electronic transitions, such as MLCT, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. These transitions often occur in the visible region of the spectrum, resulting in a distinct color change. nih.gov For instance, terpyridine-based sensors display a magenta color upon binding Fe²⁺ due to an MLCT process. nih.gov

The selectivity of a sensor for a particular metal ion is determined by factors such as the size of the binding cavity, the coordination geometry preferred by the ion, and the hard/soft acid/base nature of the donor atoms and the metal ion. mdpi.comnih.gov

Table 1: Examples of Sensing Mechanisms in Heterocyclic-Based Probes

Sensing Mechanism Analyte Example Optical Response Description
Fluorescence Quenching Hg²⁺, Fe³⁺ "Turn-off" fluorescence The metal ion introduces a non-radiative decay pathway, quenching the emission. mdpi.comwu.ac.th
Chelation-Enhanced Fluorescence (CHEF) Zn²⁺ "Turn-on" fluorescence Metal ion binding blocks a pre-existing quenching mechanism (e.g., PET). mdpi.comchemisgroup.us
Metal-to-Ligand Charge Transfer (MLCT) Fe²⁺ Colorimetric change (e.g., to magenta) A new, low-energy absorption band appears upon complexation. nih.gov
Spirocyclic Ring-Opening Pb²⁺ Colorimetric and "Turn-on" fluorescence The metal ion induces a structural change from a non-colored, non-fluorescent form to a colored, fluorescent one. mdpi.com

Design of Specific Recognition Units

To create a selective chemo/biosensor using this compound as a core component, a specific recognition unit must be integrated into the molecular design. This unit is responsible for selectively binding the target analyte.

The pyrazine and nitrile groups themselves constitute a basic recognition unit for metal ions. The two nitrogen atoms of the pyrazine ring can act as a bidentate chelation site, similar to bipyridine or phenanthroline. The nitrile nitrogen can also participate in coordination, potentially allowing for tridentate binding or the formation of bridged complexes.

For enhanced selectivity, the core structure can be chemically modified:

Introduction of Additional Donor Atoms: Functional groups containing oxygen (e.g., hydroxyl, ether), sulfur (e.g., thioether), or other nitrogen atoms (e.g., amine, pyridine) can be attached to the benzonitrile or pyrazine rings. This creates a multi-dentate ligand with a specific spatial arrangement of donor atoms, forming a "cavity" that preferentially binds a metal ion with a matching size and coordination geometry. rsc.org

Steric Hindrance: Introducing bulky substituents near the binding site can sterically hinder the coordination of certain ions, thereby improving selectivity for smaller ions.

Fluorophore Attachment: The this compound unit can be appended to a well-known fluorophore (e.g., coumarin, rhodamine, pyrene). mdpi.comwu.ac.th In this design, the pyrazine-benzonitrile moiety acts as the recognition unit and modulates the fluorescence of the attached reporter group upon analyte binding.

The design process often involves a "receptor-spacer-fluorophore" approach, where the this compound acts as the receptor, a linker (spacer) connects it to a signaling unit (fluorophore), and the binding event is communicated through space via electronic effects. rsc.org

Catalytic Applications (e.g., electrocatalysis involving metal complexes)

The electronic characteristics of this compound make it a promising ligand for the development of metal complex catalysts, particularly in the field of electrocatalysis. The pyrazine ring is electron-withdrawing and can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles. Furthermore, the extended π-system of the molecule can facilitate electron transfer processes, a crucial aspect of electrocatalysis.

Metal complexes involving N-heterocyclic ligands, such as porphyrins and phthalocyanines containing pyrazine units (tetrapyrazinoporphyrazines), have been investigated as catalysts for the oxygen reduction reaction (ORR), which is fundamental to fuel cell technology. researchgate.net The choice of the central metal ion (e.g., Co, Cu, Zn) in these complexes significantly influences the catalytic activity and the selectivity of the reduction pathway (i.e., the two-electron pathway to hydrogen peroxide versus the more desirable four-electron pathway to water). researchgate.net

By analogy, complexes of this compound with metals like cobalt or iron could exhibit electrocatalytic activity. The ligand could coordinate to a metal center, and this complex could then be immobilized on an electrode surface (e.g., graphite). researchgate.net In such a system, the metal center would be the active site for reactions like oxygen reduction or hydrogen evolution. The benzonitrile solvent has been shown to be an effective medium for dissolving cobalt porphyrin catalysts used for the ORR on graphite (B72142) electrodes. researchgate.net This suggests that the nitrile group in this compound could play a beneficial role in the catalyst's local environment or its interaction with the electrode surface.

Moreover, the nitrile group itself can be the target of catalytic transformations. The electrohydrogenation of benzonitrile to produce benzylamine (B48309) has been demonstrated using copper-based electrodes, highlighting the potential for electrochemical transformations of the nitrile functionality under mild conditions. uji.es Metal complexes incorporating this compound could potentially catalyze this or similar reactions with enhanced efficiency or selectivity.

Table 2: Potential Electrocatalytic Applications Involving Related Structures

Catalytic Reaction Catalyst Type Role of N-Heterocycle/Nitrile Metal Center Example
Oxygen Reduction Reaction (ORR) Metal Tetrapyrazinoporphyrazine Complex Ligand stabilizes the metal center and facilitates electron transfer. researchgate.net Cobalt, Copper, Zinc researchgate.net
Oxygen Reduction Reaction (ORR) Cobalt Porphyrin in Benzonitrile Benzonitrile acts as a solvent layer to host the catalyst on the electrode. researchgate.net Cobalt researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Complex Pyrazinylbenzonitrile Structures

The synthesis of the core 4-(pyrazin-2-yl)benzonitrile structure is established; however, future efforts will likely concentrate on the development of more sophisticated, efficient, and versatile synthetic routes to access complex, multi-functionalized derivatives. Current synthetic strategies often involve multi-step processes that can be time-consuming and may result in modest yields. nih.gov Future methodologies will aim to overcome these limitations.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of the pyrazine (B50134) and benzene (B151609) rings through C-H activation would represent a significant leap forward. This atom-economical approach could allow for the late-stage introduction of various substituents, bypassing the need for pre-functionalized starting materials and enabling rapid generation of diverse compound libraries.

Advanced Cross-Coupling Reactions: While foundational, there is room to expand the repertoire of cross-coupling reactions to build more intricate molecular frameworks. rsc.org Developing novel catalysts and reaction conditions that tolerate a wider range of functional groups will be crucial for synthesizing highly decorated pyrazinylbenzonitrile structures. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Applying this technology to the synthesis of pyrazinylbenzonitrile derivatives could lead to higher throughput, improved yields, and the ability to safely perform reactions that are challenging under traditional batch conditions.

Photoredox Catalysis: Visible-light-mediated reactions provide mild and selective methods for forming complex bonds. This approach could be harnessed to forge new connections or introduce functional groups onto the pyrazinylbenzonitrile scaffold under environmentally benign conditions.

A summary of potential future synthetic strategies is presented in Table 1.

MethodologyPotential AdvantageTarget Complexity
C-H ActivationAtom economy, late-stage functionalizationIntroduction of diverse substituents on aromatic rings
Advanced Cross-CouplingAccess to novel scaffolds, functional group toleranceConstruction of extended conjugated systems
Flow ChemistryScalability, safety, process controlHigh-throughput library synthesis
Photoredox CatalysisMild conditions, high selectivityGreen synthesis of functionalized derivatives

Advanced Computational Design and Predictive Modeling for Targeted Properties

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound derivatives, advanced computational design and predictive modeling will be instrumental in targeting specific electronic, optical, and biological properties before committing to synthetic efforts. nih.govsemanticscholar.org

Future research will likely leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of novel derivatives. nih.gov This information is critical for predicting reactivity, stability, and potential applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build robust models that correlate the structural features of pyrazinylbenzonitrile derivatives with their biological activity. biointerfaceresearch.comnih.gov These models can then be used to predict the potency of new, unsynthesized compounds, guiding the design of more effective therapeutic agents. ej-chem.orgsemanticscholar.orgresearchgate.net

Molecular Docking: For applications in drug discovery, molecular docking simulations are used to predict how these molecules bind to specific biological targets, such as enzymes or receptors. researchgate.netresearchgate.netunar.ac.id Advanced docking protocols can provide detailed information on binding affinities and key interactions, helping to rationalize the biological activity of existing compounds and design new ones with improved target specificity. researchgate.net

Table 2 outlines key computational approaches and their predictive goals for this compound derivatives.

Computational MethodPrimary GoalPredicted PropertiesApplication Area
Density Functional Theory (DFT)Electronic structure analysisHOMO/LUMO energies, charge distribution, reactivityMaterials Science
3D-QSAR (CoMFA/CoMSIA)Correlate structure with activityBiological potency (e.g., IC50 values)Medicinal Chemistry
Molecular DockingPredict binding mode and affinityBinding energy, protein-ligand interactionsDrug Discovery

Exploration of New Application Domains in Materials Science

The unique electronic structure of this compound, which combines an electron-deficient pyrazine ring with a cyano-substituted benzene ring, makes it an attractive scaffold for novel materials. While its applications are still emerging, future research is expected to explore its potential in several areas of materials science.

Organic Electronics: The inherent charge-transport properties of aromatic and heteroaromatic systems suggest that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Judicious substitution on the pyrazine or benzene rings could tune the material's electronic properties for specific device applications.

Luminescent Materials: The rigid, conjugated structure of the pyrazinylbenzonitrile core is a common feature in luminescent molecules. mdpi.com Research could focus on synthesizing derivatives that exhibit strong fluorescence or phosphorescence, with potential applications in chemical sensors, bio-imaging, and solid-state lighting. The emission properties could be tailored by introducing various electron-donating or electron-withdrawing groups.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the nitrile group can act as coordination sites for metal ions. This makes this compound a promising organic linker for the construction of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical separations.

Interdisciplinary Research Integrating Pyrazinylbenzonitrile Chemistry with Other Fields

The full potential of this compound will be realized through interdisciplinary research that combines synthetic chemistry with biology, medicine, and materials engineering. The pyrazine ring is a well-known feature in many biologically active compounds, and heterocyclic scaffolds like pyrazole (B372694) and pyrimidine (B1678525) are considered "privileged" in drug discovery. nih.govnih.govnih.govresearchgate.netmdpi.com

Medicinal Chemistry and Drug Discovery: The this compound scaffold can serve as a foundational structure for developing new therapeutic agents. lbl.goveurekaselect.com Interdisciplinary collaborations between synthetic chemists and pharmacologists could lead to the discovery of novel inhibitors for enzymes like kinases or proteases, which are important targets in cancer and infectious diseases. nih.govnih.gov The nitrile group, a common feature in pharmaceuticals, can participate in key binding interactions with biological targets. smolecule.com

Chemical Biology: Derivatives functionalized with fluorescent tags or reactive probes could be synthesized for use as chemical tools to study biological processes. These molecules could help in visualizing cellular components or identifying the targets of bioactive compounds, bridging the gap between chemistry and biology.

Supramolecular Chemistry: The planar structure and potential for π-π stacking and hydrogen bonding make pyrazinylbenzonitrile derivatives interesting building blocks for self-assembling systems. Research in this area could lead to the development of novel gels, liquid crystals, or nanomaterials with unique functional properties.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115–120 ppm) confirm the benzonitrile core. Pyrazine protons appear as distinct doublets (e.g., δ 8.3–8.6 ppm) .
  • IR spectroscopy : A sharp C≡N stretch (~2220 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 288 [M+H]⁺) align with theoretical calculations .

What biological targets have been identified for this compound derivatives?

Q. Basic

  • Kinase inhibition : Derivatives with piperazine or indazole substituents show activity against tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antimicrobial activity : Trifluoromethyl-substituted analogs exhibit moderate activity against S. aureus (MIC ~8 µg/mL) .

How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

Advanced
Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility, skewing in vitro vs. in vivo results .
  • Assay variability : Standardize protocols (e.g., ATPase assays for kinases) and use positive controls (e.g., staurosporine) to normalize data .
  • Computational validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

What experimental design strategies optimize yield in multi-step syntheses of this compound derivatives?

Q. Advanced

  • Catalyst screening : PdCl₂(dppf) improves coupling efficiency over Pd(PPh₃)₄ for sterically hindered substrates .
  • Solvent selection : Use DMF for SNAr reactions to stabilize intermediates, but switch to THF for acid-sensitive steps .
  • In-line monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction times dynamically .

How does this compound interact with kinase ATP-binding pockets at the molecular level?

Q. Advanced

  • Hydrogen bonding : The nitrile group forms a critical H-bond with backbone amides (e.g., Met793 in EGFR) .
  • π-π stacking : Pyrazine rings interact with hydrophobic residues (e.g., Phe723), enhancing binding affinity .
  • Mutagenesis studies : Replace key residues (e.g., Thr790→Met) to validate binding mode using isothermal titration calorimetry (ITC) .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • Electrostatic potential maps : Identify electron-deficient aromatic carbons prone to attack .
  • NBO analysis : Quantify charge transfer between pyrazine and benzonitrile moieties to explain regioselectivity .
  • Transition state modeling : Gaussian 09 simulations at the B3LYP/6-311++G(d,p) level optimize reaction pathways .

Why does regioselectivity vary in cross-coupling reactions of this compound derivatives?

Q. Advanced

  • Steric effects : Bulky substituents (e.g., -CF₃) favor coupling at less hindered positions .
  • Electronic effects : Electron-rich pyrazine rings direct coupling to electron-deficient aryl halides .
  • Ligand influence : Bulky phosphine ligands (e.g., XPhos) enhance selectivity for para-substitution .

Which analytical techniques are most reliable for quantifying impurities in this compound?

Q. Basic

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect nitrile hydrolysis products .
  • GC-MS : Identify volatile byproducts (e.g., unreacted pyrazine boronic acid) .
  • Elemental analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

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